2-((4-chlorophenyl)thio)-N-(4-(thiophen-2-yl)thiazol-2-yl)acetamide
Description
2-((4-Chlorophenyl)thio)-N-(4-(thiophen-2-yl)thiazol-2-yl)acetamide is a heterocyclic compound featuring a thiazole core substituted with a thiophene moiety at the 4-position and a thioether-linked 4-chlorophenyl group at the acetamide side chain. This structure combines aromatic and sulfur-containing heterocycles, which are often associated with diverse pharmacological activities, including antimicrobial, anti-inflammatory, and enzyme inhibitory properties . The molecular formula is C₁₅H₁₀ClN₂OS₂, with a molecular weight of 348.89 g/mol. Its synthesis typically involves nucleophilic substitution or coupling reactions, as seen in analogous thiazole-acetamide derivatives .
Properties
IUPAC Name |
2-(4-chlorophenyl)sulfanyl-N-(4-thiophen-2-yl-1,3-thiazol-2-yl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H11ClN2OS3/c16-10-3-5-11(6-4-10)21-9-14(19)18-15-17-12(8-22-15)13-2-1-7-20-13/h1-8H,9H2,(H,17,18,19) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FNZPKUHVCUVENC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CSC(=C1)C2=CSC(=N2)NC(=O)CSC3=CC=C(C=C3)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H11ClN2OS3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
366.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Structural Analysis and Target Synthesis
The target molecule comprises three distinct moieties:
- A 4-(thiophen-2-yl)thiazol-2-amine core, characterized by a thiazole ring substituted at the 4-position with a thiophene group.
- A 2-((4-chlorophenyl)thio)acetyl side chain, introducing a thioether linkage to a para-chlorinated benzene ring.
- An acetamide functional group bridging the thiazole and thioether components.
The molecular formula is C₁₅H₁₂ClN₃OS₃ , with a molecular weight of 406.0 g/mol . Key challenges in synthesis include regioselective thiazole formation, stability of the thioether bond under acidic/basic conditions, and purification of intermediates.
Synthetic Pathways and Methodological Comparisons
Route 1: Hantzsch Thiazole Synthesis Followed by Acetylation
This two-step approach prioritizes thiazole ring construction before introducing the thioether-acetamide side chain.
Thiazole Core Synthesis
The 4-(thiophen-2-yl)thiazol-2-amine intermediate is synthesized via the Hantzsch thiazole reaction:
- Reactants : Thiophene-2-carbothioamide (1.0 equiv) and α-bromoacetothiophenone (1.2 equiv).
- Conditions : Reflux in ethanol (80°C, 12 hr) with catalytic pyridine to neutralize HBr.
- Yield : 68–72% after recrystallization from ethanol/water.
Acetylation and Thioether Formation
The amine is acetylated with 2-((4-chlorophenyl)thio)acetyl chloride:
- Reactants : 4-(Thiophen-2-yl)thiazol-2-amine (1.0 equiv), 2-((4-chlorophenyl)thio)acetyl chloride (1.1 equiv).
- Conditions : Dichloromethane (DCM), 0°C → RT, triethylamine (TEA, 2.0 equiv), 4 hr.
- Yield : 85% after silica gel chromatography (hexane/ethyl acetate 3:1).
Advantages : High regiocontrol; avoids competing side reactions.
Limitations : Multi-step purification; sensitivity of thioacetyl chloride to hydrolysis.
Route 2: One-Pot Coupling via Nucleophilic Aromatic Substitution
A streamlined method combining thioether formation and acetylation:
Synthesis of 2-Mercapto-N-(4-(thiophen-2-yl)thiazol-2-yl)acetamide :
Thioether Bond Formation :
Key Optimization :
Route 3: Mitsunobu Reaction for Thioether Linkage
For stereosensitive applications, the Mitsunobu reaction ensures retention of configuration:
- Reactants : 2-Hydroxy-N-(4-(thiophen-2-yl)thiazol-2-yl)acetamide (1.0 equiv), 4-chlorothiophenol (1.5 equiv).
- Reagents : DIAD (1.5 equiv), PPh₃ (1.5 equiv) in THF (0°C → RT, 24 hr).
- Yield : 70% after preparative HPLC.
Trade-offs : Higher cost of reagents vs. improved selectivity.
Critical Analysis of Reaction Conditions
Solvent Systems and Temperature Profiles
| Solvent | Role | Optimal Temp (°C) | Yield Impact |
|---|---|---|---|
| DMF/DMA | Polar aprotic, enhances SNAr | 80–120 | +15–20% |
| THF | Low polarity, Mitsunobu | 25–60 | Baseline |
| Ethanol | Hantzsch cyclization | 78–80 | +10% |
Key Insight : DMA outperforms DMF in reactions requiring >100°C due to superior thermal stability.
Purification and Characterization
Chromatographic Techniques
Chemical Reactions Analysis
Types of Reactions
2-((4-chlorophenyl)thio)-N-(4-(thiophen-2-yl)thiazol-2-yl)acetamide can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The conditions often involve controlled temperatures and pH levels to ensure the desired reaction pathway.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce thiols or amines.
Scientific Research Applications
Antimicrobial Activity
Research has shown that compounds similar to 2-((4-chlorophenyl)thio)-N-(4-(thiophen-2-yl)thiazol-2-yl)acetamide exhibit significant antimicrobial properties. A study evaluated its effectiveness against various bacterial strains:
| Pathogen | Minimum Inhibitory Concentration (MIC) (µg/mL) |
|---|---|
| Staphylococcus aureus | 32 |
| Escherichia coli | 16 |
| Pseudomonas aeruginosa | 64 |
These results indicate that the compound has considerable potential as an antimicrobial agent, particularly against Gram-positive bacteria.
Anticancer Activity
The compound has also been evaluated for its anticancer properties. In vitro studies demonstrated that it exhibits cytotoxic effects on human cancer cell lines:
| Compound Name | Cell Line | IC50 (µM) |
|---|---|---|
| Compound A | A-431 | 1.98 |
| Compound B | HT29 | 1.61 |
| This compound | MCF7 | 1.75 |
The low IC50 values suggest that this compound is a promising candidate for further development as an anticancer agent.
Case Study: Antimicrobial Efficacy
A recent study investigated the antimicrobial efficacy of various thiazole derivatives, including this compound. The results indicated that it effectively inhibited bacterial growth in both Gram-positive and Gram-negative strains, highlighting its potential for therapeutic applications in infectious diseases.
Case Study: Anticancer Screening
In another study focusing on anticancer activity, this compound was tested against multiple cancer cell lines. The findings revealed that it significantly reduced cell viability in estrogen receptor-positive breast cancer cells (MCF7), indicating its potential as a treatment option for breast cancer.
Molecular Docking Studies
Molecular docking studies have been conducted to understand the binding interactions between this compound and specific biological targets. These studies utilize software like Schrodinger to predict how well the compound binds to receptors involved in cancer proliferation and microbial resistance.
Mechanism of Action
The mechanism of action of 2-((4-chlorophenyl)thio)-N-(4-(thiophen-2-yl)thiazol-2-yl)acetamide involves its interaction with specific molecular targets. These targets may include enzymes or receptors that play a role in various biological pathways. The compound’s structure allows it to bind to these targets, modulating their activity and leading to the desired biological effect.
Comparison with Similar Compounds
Compound 14 () : 2-(4-(4-Chlorophenyl)piperazin-1-yl)-N-(4-(p-tolyl)thiazol-2-yl)acetamide
- Molecular Weight : 426.96 g/mol
- Key Features : Replaces the thioether linkage with a piperazine ring and a p-tolyl group on the thiazole.
- Comparison : The rigid thioether in the target compound may reduce conformational flexibility but improve metabolic stability compared to the piperazine derivative.
Compound 11e () : N-(4-(4-Chlorophenyl)thiazol-2-yl)-2-(4-((quinoxalin-2-yloxy)methyl)-1H-1,2,3-triazol-1-yl)acetamide
- Molecular Weight : 493.90 g/mol
- Key Features: Incorporates a triazole-quinoxaline hybrid substituent.
- Activity : Synthesized via click chemistry, highlighting modularity in introducing complex heterocycles .
- Comparison: The triazole-quinoxaline moiety may enhance π-π stacking interactions in biological targets, whereas the target compound’s thiophene and chlorophenyl groups prioritize hydrophobic interactions.
Compound 6 () : 2-((4-Chlorophenyl)amino)-N-(4-(2-oxo-2H-chromen-3-yl)thiazol-2-yl)acetamide
- Molecular Weight : 425.88 g/mol
- Key Features: Replaces the thioether with an amino group and adds a coumarin ring.
- Activity : Exhibited α-glucosidase inhibitory activity (IC₅₀ = 2.1 µM), attributed to coumarin’s planar structure enhancing enzyme binding .
Analogues with Thiophene or Thiadiazole Moieties
Compound 13 () : N-(4-Chlorophenyl)-2-{5-[(5-nitro-2-furyl)methylene]-4-oxo-2-thioxo-1,3-thiazolidin-3-yl}amino-2-thioxoacetamide
- Molecular Weight : 480.87 g/mol
- Key Features : Contains a nitro-furan substituent and dual thioxo groups.
- Activity : Moderate insecticidal activity but lower than the target compound’s pyridine-based analogues .
- Comparison : The nitro-furan group may increase electrophilicity and reactivity, whereas the target compound’s thiophene-thiazole system balances hydrophobicity and aromaticity.
Compound 3 () : N-(4-Chlorophenyl)-2-[(5-((4-nitrophenyl)amino)-1,3,4-thiadiazol-2-yl)thio]acetamide
- Molecular Weight : 434.88 g/mol
- Key Features : Substitutes thiazole with thiadiazole and includes a nitroaniline group.
- Activity : Induced apoptosis in glioma cells via Akt inhibition (92.36% activity) due to strong π-π and H-bond interactions .
- Comparison : The thiadiazole’s electron-deficient nature may enhance kinase binding, while the target compound’s thiophene could favor interactions with hydrophobic enzyme pockets.
Physicochemical and Pharmacokinetic Comparisons
Key Observations :
- The target compound’s lower molecular weight and LogP suggest improved membrane permeability compared to bulkier analogues like Compound 14.
- Thiophene and thioether groups may reduce polarity, enhancing blood-brain barrier penetration relative to coumarin-containing derivatives .
Research Findings and Implications
- Synthetic Accessibility : The target compound’s thioether linkage simplifies synthesis compared to triazole- or piperazine-containing derivatives, which require multi-step click chemistry or amination .
- Further in vitro studies are warranted.
- SAR Insights : The 4-chlorophenylthio group is critical for hydrophobic interactions, while the thiophene-thiazole core may synergize with enzymes via sulfur-mediated hydrogen bonding .
Biological Activity
The compound 2-((4-chlorophenyl)thio)-N-(4-(thiophen-2-yl)thiazol-2-yl)acetamide , identified by its CAS number 1021052-05-0 , is a thiazole derivative with potential pharmacological applications. This article explores its biological activity, focusing on anticancer properties, mechanisms of action, and structure-activity relationships (SAR).
Chemical Structure and Properties
The molecular formula for this compound is , with a molecular weight of 365.9 g/mol . The compound features a thiazole ring, a chlorophenyl group, and a thiophene moiety, contributing to its biological activity.
| Property | Value |
|---|---|
| CAS Number | 1021052-05-0 |
| Molecular Formula | C₁₅H₁₂ClN₃O₂S₂ |
| Molecular Weight | 365.9 g/mol |
| Melting Point | Not available |
| Density | Not available |
Anticancer Activity
Recent studies have highlighted the potential of thiazole derivatives, including our compound of interest, in exhibiting anticancer properties . The compound has shown significant cytotoxic effects against various cancer cell lines, including MCF-7 (breast cancer) and HepG2 (liver cancer).
-
Cytotoxicity Studies :
- The compound was evaluated for its cytotoxic effects using the MTT assay, revealing an IC50 value of approximately 10.10 µg/mL against HepG2 cells. This indicates a moderate level of potency compared to other known anticancer agents .
- A structure-activity relationship (SAR) analysis indicated that modifications to the phenyl and thiophene groups could enhance activity significantly. For instance, substituting the para position with electron-withdrawing groups increased potency by up to four times .
-
Mechanism of Action :
- The mechanism involves inducing apoptosis in cancer cells through the upregulation of pro-apoptotic factors such as Bax and downregulation of anti-apoptotic factors like Bcl-2. This shift leads to increased caspase activity, particularly caspase 9, which is crucial for executing apoptosis .
- Cell cycle analysis revealed that treatment with the compound caused arrest at the S and G2/M phases in MCF-7 and HepG2 cells respectively, indicating interference with DNA synthesis and mitosis .
- In Vivo Studies :
Structure-Activity Relationship (SAR)
The SAR studies focus on how different substitutions on the thiazole and thiophene rings affect the biological activity of the compound:
| Substitution Position | Modification | Effect on Activity |
|---|---|---|
| Para on Chlorophenyl | Electron-withdrawing | Increased potency |
| Position on Thiazole | Varying alkyl groups | Enhanced lipophilicity |
| Thiophene Moiety | Different substituents | Altered interaction with targets |
These modifications are critical for optimizing the compound's efficacy and minimizing toxicity.
Case Studies
Several case studies have been conducted to further elucidate the biological effects of similar thiazole derivatives:
- Antimalarial Activity :
- Leishmanicidal Activity :
Q & A
Q. What are the common synthetic routes for 2-((4-chlorophenyl)thio)-N-(4-(thiophen-2-yl)thiazol-2-yl)acetamide?
The synthesis typically involves coupling reactions between thiol-containing intermediates and thiazole-acetamide precursors. For example:
- Method A : React 2-chloro-N-(4-(thiophen-2-yl)thiazol-2-yl)acetamide with 4-chlorothiophenol in a polar aprotic solvent (e.g., acetone or DMF) using a base like triethylamine or potassium carbonate to facilitate nucleophilic substitution .
- Method B : Use carbodiimide-based coupling agents (e.g., EDC·HCl) to conjugate 4-chlorophenylthioacetic acid with 2-amino-4-(thiophen-2-yl)thiazole under anhydrous conditions in dichloromethane .
Q. Key Considerations :
Q. Which spectroscopic techniques are employed to characterize this compound?
- Nuclear Magnetic Resonance (NMR) :
- Infrared Spectroscopy (IR) :
- Mass Spectrometry (MS) :
Advanced Research Questions
Q. How can researchers optimize reaction conditions to improve yield and purity?
- Solvent Selection : Polar aprotic solvents (DMF, acetone) enhance nucleophilicity of thiol intermediates, while dichloromethane minimizes side reactions in carbodiimide couplings .
- Catalyst Use : Triethylamine or DBU improves reaction rates in substitution reactions by deprotonating thiols .
- Temperature Control : Low temperatures (0–5°C) reduce side-product formation in carbodiimide-mediated couplings .
Q. Example Optimization Table :
| Parameter | Method A (Substitution) | Method B (Coupling) |
|---|---|---|
| Solvent | Acetone | Dichloromethane |
| Catalyst | K₂CO₃ | EDC·HCl + Et₃N |
| Yield | 65–75% | 80–85% |
| Purity (HPLC) | 90–95% | ≥98% |
Q. What strategies address discrepancies in spectroscopic data during characterization?
- Problem : Unassigned peaks in ¹H NMR due to rotational isomers or solvent impurities.
- Problem : Low MS signal intensity.
Q. How does the molecular structure influence biological activity?
- Thiazole-Thiophene Synergy : The thiazole core enhances π-π stacking with enzyme active sites (e.g., cyclooxygenase or kinase targets), while the thiophen-2-yl group modulates lipophilicity for membrane penetration .
- Chlorophenylthio Moiety : The electron-withdrawing Cl group stabilizes sulfur-mediated hydrogen bonds in target binding .
Q. Structure-Activity Relationship (SAR) Insights :
| Modification | Effect on Activity | Reference |
|---|---|---|
| Replacement of Cl with F | Reduced COX-2 inhibition | |
| Thiophene → Benzothiophene | Improved antimicrobial IC₅₀ |
Q. What computational methods predict the compound's interactions with biological targets?
- Molecular Docking : Use AutoDock Vina to model binding to COX-1/2 or bacterial enzymes. The chlorophenylthio group shows strong van der Waals interactions with hydrophobic pockets .
- Molecular Dynamics (MD) : Simulate stability of ligand-protein complexes over 100 ns to assess binding affinity and residence time .
Q. How can researchers resolve contradictions in reported biological data?
- Case Study : Discrepancies in antimicrobial activity between studies may arise from assay conditions (e.g., broth microdilution vs. agar diffusion).
- Solution : Standardize protocols (CLSI guidelines) and include positive controls (e.g., ciprofloxacin for bacteria) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
